molecular formula C19H26N4O2 B2905422 (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 1396809-07-6

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2905422
CAS No.: 1396809-07-6
M. Wt: 342.443
InChI Key: KNUZJKDEWCFCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The presence of the imidazole ring suggests that it may interact with biological targets in a similar manner to other imidazole derivatives . These interactions often involve the formation of hydrogen bonds and aromatic stacking interactions with target proteins, which can lead to changes in protein function and downstream cellular effects .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the wide range of biological activities reported for imidazole derivatives, it is likely that this compound could affect multiple pathways

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Imidazole derivatives are generally highly soluble in water and other polar solvents, which could potentially enhance their bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities reported for imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other molecules or proteins in the environment could potentially interact with the compound and affect its action

Properties

IUPAC Name

[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-16(2)25-18-5-3-17(4-6-18)19(24)23-13-11-21(12-14-23)9-10-22-8-7-20-15-22/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUZJKDEWCFCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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